molecular formula C13H23N3O3S B11452041 tert-butyl N-[(1S)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

tert-butyl N-[(1S)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

Cat. No.: B11452041
M. Wt: 301.41 g/mol
InChI Key: PCDQYGJYOSFXDE-VIFPVBQESA-N
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Description

TERT-BUTYL N-{1-[5-(BUTYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an oxadiazole ring, and a butylsulfanyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-{1-[5-(BUTYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE typically involves multiple steps, including amination, reduction, esterification, and condensationThe reaction conditions often involve the use of reagents such as triphenylmethylamine, chloroformate, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-{1-[5-(BUTYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce different reduced derivatives.

Scientific Research Applications

TERT-BUTYL N-{1-[5-(BUTYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-{1-[5-(BUTYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The oxadiazole ring and butylsulfanyl group play crucial roles in its activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL N-{1-[5-(BUTYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE is unique due to the combination of its oxadiazole ring, butylsulfanyl group, and tert-butyl carbamate moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H23N3O3S

Molecular Weight

301.41 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H23N3O3S/c1-6-7-8-20-12-16-15-10(18-12)9(2)14-11(17)19-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m0/s1

InChI Key

PCDQYGJYOSFXDE-VIFPVBQESA-N

Isomeric SMILES

CCCCSC1=NN=C(O1)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCSC1=NN=C(O1)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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